molecular formula C14H17N5O2 B2878019 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034234-41-6

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No. B2878019
M. Wt: 287.323
InChI Key: XGVPCMUYULEDHM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a pyrazine ring, both of which are nitrogen-containing heterocycles. It also contains a tetrahydrofuran ring, which is an oxygen-containing heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrazine rings are aromatic, meaning they have a special stability due to delocalized electrons. The tetrahydrofuran ring is a five-membered ring with one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the imidazole and pyrazine rings, as well as the oxygen atom in the tetrahydrofuran ring. These atoms are electronegative and could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a base. Additionally, the compound’s solubility would be influenced by the presence of the polar nitrogen and oxygen atoms .

Scientific Research Applications

Green Synthesis and Antimicrobial Activity

A study by Jyothi and Madhavi (2019) involves the green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides, showcasing a novel approach to creating compounds with promising antimicrobial activities. Their research highlights the efficiency of microwave irradiation in synthesizing these compounds, which were evaluated for their effectiveness against various microbes. The findings suggest that some of the synthesized compounds exhibit significant antimicrobial properties, indicating their potential for further exploration in medicinal chemistry (Jyothi & Madhavi, 2019).

Ethylene Biosynthesis Inhibition in Plants

Pyrazinamide derivatives, including those structurally related to N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide, have been identified as inhibitors of ethylene biosynthesis in plants, as researched by Sun et al. (2017). This study demonstrates the potential of these compounds to regulate plant metabolism and extend the shelf life of fruits and flowers by inhibiting ethylene production, a key hormone in the ripening and senescence processes. The insights into the mechanism of action, including the interaction with 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), provide a foundation for the development of novel agricultural chemicals (Sun et al., 2017).

Synthesis and Biological Evaluation of Tetrahydroimidazo[1,2-a]Pyrazine Derivatives

Research by Prashanthi et al. (2016) on the synthesis and biological evaluation of tetrahydro imidazo[1,2-a] pyrazine derivatives underscores the versatility of these compounds in drug discovery. The study elaborates on the synthesis process, molecular docking, and pharmacological evaluations, including antioxidant and anti-diabetic activities. The reported derivatives show significant inhibitory activities, hinting at their potential as leads for developing new therapeutic agents (Prashanthi et al., 2016).

Antibacterial and Antifungal Activities of Pyrazoline and Pyrazole Derivatives

Hassan (2013) explores the synthesis of pyrazoline and pyrazole derivatives and their subsequent evaluation for antibacterial and antifungal activities. This work provides valuable data on the antimicrobial efficacy of these compounds, contributing to the search for new and effective antimicrobial agents. The study demonstrates that certain synthesized derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, underscoring their potential in antimicrobial drug development (Hassan, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to optimize its structure, improve its efficacy, and assess its safety .

properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-14(11-1-8-21-10-11)18-5-7-19-6-4-17-13(19)12-9-15-2-3-16-12/h2-4,6,9,11H,1,5,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVPCMUYULEDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

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